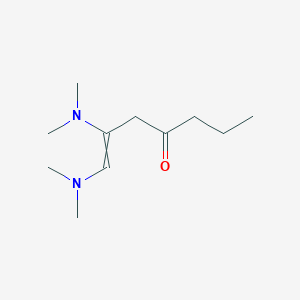![molecular formula C19H24O2 B14360094 1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene] CAS No. 90369-82-7](/img/structure/B14360094.png)
1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzene rings connected by a methylene bridge, with methoxymethyl and methyl groups attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] typically involves the reaction of 3-(methoxymethyl)-2-methylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
科学研究应用
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,1’-Methylenebis[3-methylbenzene]: Similar structure but lacks the methoxymethyl groups.
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with different substitution patterns on the benzene rings.
Uniqueness
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and interactions with other molecules
属性
CAS 编号 |
90369-82-7 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3-[[3-(methoxymethyl)-2-methylphenyl]methyl]-2-methylbenzene |
InChI |
InChI=1S/C19H24O2/c1-14-16(7-5-9-18(14)12-20-3)11-17-8-6-10-19(13-21-4)15(17)2/h5-10H,11-13H2,1-4H3 |
InChI 键 |
HVJGXSJSOLOYCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1COC)CC2=C(C(=CC=C2)COC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)

![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)



![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
